BenchChemオンラインストアへようこそ!

Boc-l-thr(alloc)-oh dcha

Peptide Synthesis Quality Control Solid-Phase Chemistry

Boc-L-Thr(Alloc)-OH DCHA is the definitive building block for Boc-strategy SPPS where threonine side-chain hydroxyl must be selectively unmasked. The acid-labile Boc Nα-protection and Pd(0)-cleavable Alloc group enable truly orthogonal deprotection—something single-acid-labile derivatives like Boc-Thr(tBu)-OH cannot offer. Supplied as the DCHA salt to boost solubility in DMF/DCM/NMP, this ≥96% pure derivative is essential for on-resin cyclization, lactonization, glycosylation, phosphorylation, PEGylation, and synthesis of branched/MAP peptides. Stock is limited; secure your supply today.

Molecular Formula C25H44N2O7
Molecular Weight 484.6 g/mol
CAS No. 147348-94-5
Cat. No. B1449103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-l-thr(alloc)-oh dcha
CAS147348-94-5
Molecular FormulaC25H44N2O7
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C13H21NO7.C12H23N/c1-6-7-19-12(18)20-8(2)9(10(15)16)14-11(17)21-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6,8-9H,1,7H2,2-5H3,(H,14,17)(H,15,16);11-13H,1-10H2/t8-,9+;/m1./s1
InChIKeyKJZLCUXWCSXSPC-RJUBDTSPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-Thr(Alloc)-OH DCHA (CAS 147348-94-5): Protected Threonine Building Block for Orthogonal Boc-SPPS and Complex Peptide Assembly


Boc-L-Thr(Alloc)-OH DCHA (Boc-O-allyloxycarbonyl-L-threonine dicyclohexylammonium salt, CAS 147348-94-5) is a doubly protected L-threonine derivative designed for solid-phase peptide synthesis (SPPS) . The compound features an acid-labile tert-butyloxycarbonyl (Boc) group on the Nα-amine and an allyloxycarbonyl (Alloc) protecting group on the side-chain hydroxyl, supplied as a dicyclohexylammonium (DCHA) salt to enhance handling and solubility in organic synthesis workflows . This orthogonal protection scheme enables selective, stepwise deprotection under mutually exclusive conditions, making the compound a strategic building block for synthesizing cyclic peptides, branched constructs, and side-chain-modified peptide therapeutics [1].

Boc-L-Thr(Alloc)-OH DCHA Procurement: Why Boc-Thr-OH, Fmoc-Thr(Alloc)-OH, or Boc-Thr(tBu)-OH Cannot Be Simply Interchanged


Generic substitution of Boc-L-Thr(Alloc)-OH DCHA with simpler threonine derivatives introduces irreconcilable synthetic limitations. Boc-Thr-OH lacks side-chain hydroxyl protection, rendering it unsuitable for sequences requiring orthogonal modification of the threonine residue . Fmoc-Thr(Alloc)-OH is incompatible with Boc-strategy SPPS workflows, and the Fmoc group exhibits partial acid lability that compromises orthogonality with Boc chemistry [1]. Boc-Thr(tBu)-OH employs a tert-butyl side-chain protecting group that is also acid-labile, meaning it cannot be selectively removed in the presence of the Boc Nα-protecting group—a fundamental requirement for on-resin cyclization or site-selective conjugation [2]. The DCHA salt form further distinguishes this compound from free acid or sodium salt alternatives, conferring measurably different solubility and handling characteristics essential for reproducible coupling in organic solvents .

Boc-L-Thr(Alloc)-OH DCHA: Quantitative Comparative Evidence for Scientific Procurement Decisions


Boc-L-Thr(Alloc)-OH DCHA Purity Specification: ≥96% by HPLC for Reproducible Solid-Phase Synthesis

Procurement-grade Boc-L-Thr(Alloc)-OH DCHA is supplied with a minimum HPLC purity of ≥96%, as specified by multiple established vendors for research and development applications . In contrast, the simpler analog Boc-Thr-OH is commercially available at ≥98% purity, reflecting its status as a less synthetically complex commodity reagent . The ≥96% specification for Boc-L-Thr(Alloc)-OH DCHA provides a defined quality benchmark for users requiring reproducible incorporation yields in solid-phase peptide synthesis, where impurities can propagate as deletion sequences or truncated byproducts [1].

Peptide Synthesis Quality Control Solid-Phase Chemistry

Orthogonal Deprotection Compatibility: Alloc Group Removal Under Neutral Pd(0) Conditions Preserves Acid-Labile Boc Protection

The Alloc group in Boc-L-Thr(Alloc)-OH DCHA is cleaved using catalytic Pd(PPh₃)₄ in the presence of PhSiH₃ as an allyl scavenger under neutral conditions, a process that is fully orthogonal to the acid-labile Boc group [1]. This orthogonality is not achievable with Fmoc-strategy analogs: the Fmoc group is partially labile to the repetitive TFA treatments inherent to Boc-SPPS, causing premature deprotection and compromising synthetic fidelity when Fmoc-protected residues are used in Boc chemistry workflows [2]. Furthermore, Alloc removal proceeds without affecting tert-butyl-based side-chain protections, benzyl esters, or the Boc Nα group, enabling precise, stepwise unmasking of the threonine hydroxyl for on-resin cyclization, glycosylation, or phosphorylation [3].

Orthogonal Protection Alloc Deprotection SPPS Strategy

Dicyclohexylammonium Salt Form: Enhanced Organic Solvent Solubility Relative to Free Acid Derivatives

Boc-L-Thr(Alloc)-OH is supplied as the dicyclohexylammonium (DCHA) salt, a formulation strategy that significantly improves solubility in organic solvents compared to the corresponding free acid . While direct quantitative solubility data for this specific compound is not available, class-level evidence for protected amino acid DCHA salts demonstrates marked solubility enhancement in polar aprotic solvents commonly employed in SPPS. For example, Boc-Hyp(tBu)-OH DCHA exhibits superior solubility in DMF and dichloromethane compared to its free acid counterpart, a property attributed to the DCHA counterion disrupting crystalline lattice packing . Analogous Z-protected amino acid DCHA salts (e.g., Z-Trp(Boc)-OH·DCHA) demonstrate excellent solubility (>10 mM) in DMF, DMSO, and methanol .

Solubility Enhancement DCHA Salt Organic Synthesis

Storage Stability: Refrigerated (0-8°C) Storage Requirement for Long-Term Integrity

Boc-L-Thr(Alloc)-OH DCHA requires refrigerated storage at 0-8°C for long-term stability, as specified by vendor technical datasheets . This storage requirement contrasts with the simpler analog Boc-Thr-OH, which is typically stored at -20°C . The differential storage temperature reflects the presence of the more labile Alloc carbonate ester and the DCHA salt counterion, which may undergo gradual degradation or moisture absorption under ambient conditions. Procurement planning must account for cold-chain shipping and refrigerated storage capacity to maintain ≥96% purity over the product shelf life.

Storage Stability Reagent Handling Procurement Planning

Optical Rotation Specification: [α]D20 = +26 ± 2° (c=1, THF) for Enantiomeric Identity Confirmation

Boc-L-Thr(Alloc)-OH DCHA is characterized by a defined optical rotation of [α]D20 = +26 ± 2° (c=1 in THF), providing a quantitative specification for enantiomeric identity confirmation upon receipt . In contrast, the simpler Boc-Thr-OH exhibits a different optical rotation of [α]20/D -10 ± 1° (c=1 in acetic acid) . The substantial difference in specific rotation magnitude and sign reflects the distinct chemical environment conferred by the Alloc protecting group on the threonine side-chain hydroxyl and the presence of the DCHA counterion, enabling unambiguous identity verification via polarimetry.

Chiral Purity Quality Control Identity Testing

Boc-L-Thr(Alloc)-OH DCHA (CAS 147348-94-5): Validated Application Scenarios Based on Quantitative Differentiation


On-Resin Cyclic Peptide Synthesis via Orthogonal Side-Chain Hydroxyl Deprotection

Boc-L-Thr(Alloc)-OH DCHA is optimally employed in Boc-strategy solid-phase peptide synthesis where the threonine side-chain hydroxyl must be selectively unmasked for on-resin cyclization, lactonization, or conjugation [1]. The Alloc group is quantitatively removed under neutral Pd(0) conditions without affecting the acid-labile Boc Nα-protection or tert-butyl/Bzl side-chain protecting groups, enabling precise, stepwise orthogonal deprotection [2]. This application scenario is specifically enabled by the orthogonal protection scheme and is not achievable with Boc-Thr-OH (no side-chain protection), Fmoc-Thr(Alloc)-OH (incompatible with Boc-SPPS workflows due to Fmoc acid lability), or Boc-Thr(tBu)-OH (both protecting groups acid-labile, precluding orthogonal removal) .

Synthesis of Side-Chain-Modified Peptide Therapeutics Requiring Hydroxyl Derivatization

For peptide therapeutics requiring post-synthetic modification of the threonine hydroxyl—such as glycosylation, phosphorylation, sulfation, or PEGylation—Boc-L-Thr(Alloc)-OH DCHA provides the essential orthogonal handle [1]. Following completion of the linear peptide sequence with Boc-SPPS, the Alloc group is selectively removed using Pd(PPh₃)₄/PhSiH₃, exposing the free hydroxyl for subsequent derivatization while the peptide remains fully protected on all other functionalities [2]. The ≥96% HPLC purity specification ensures that hydroxyl-specific conjugation proceeds with minimal interference from threonine-related impurities .

Boc-Strategy SPPS of Hydrophobic or Aggregation-Prone Peptide Sequences

Boc-strategy SPPS offers documented advantages over Fmoc-strategy SPPS for assembling hydrophobic or aggregation-prone peptide sequences, where Fmoc deprotection (20% piperidine in DMF) can promote on-resin aggregation and incomplete coupling [1]. The DCHA salt form of Boc-L-Thr(Alloc)-OH enhances solubility in the organic coupling solvents (DMF, DCM, NMP) employed in Boc-SPPS, facilitating efficient incorporation of the threonine residue into challenging sequences [2]. This scenario leverages both the Boc-strategy compatibility of the Nα-protection and the improved handling conferred by the DCHA counterion.

Branched and Dendrimeric Peptide Architectures via Orthogonal Hydroxyl Functionalization

In the synthesis of branched peptides, multiple antigenic peptides (MAPs), or peptide dendrimers, Boc-L-Thr(Alloc)-OH DCHA serves as a strategic branching point [1]. Following Alloc deprotection under neutral Pd(0) catalysis, the liberated threonine hydroxyl can be acylated with a second peptide chain or functional moiety, creating a defined branch while the Boc-protected N-terminus remains available for further linear extension [2]. The orthogonal Alloc/Boc protection is fundamental to achieving regioselective branching without protecting group scrambling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-l-thr(alloc)-oh dcha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.